
AMMONIUM METATUNGSTATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Metatungstate (AMT) is a Keggin-type heteropoly compound . It can be prepared by polycondensation of ammonium tungstate solutions . It is widely used as a precursor for preparing tungsten catalysts for hydrocracking and as a fuel cell catalyst .
Synthesis Analysis
AMT can be obtained in the form of single crystals, using supersaturated solutions, antisolvent crystallization, and partial dehydration as strategies for crystal growth .Molecular Structure Analysis
The crystal structures of various hydrous phases of AMT have been determined . AMT-22 forms a solid solution series with the potassium salt without a miscibility gap . Its tetragonal crystal structure shows a distorted cubic close-packed arrangement of the spherical α-Keggin-type anions with disordered ammonium N and water O atoms in the voids .Chemical Reactions Analysis
The thermal behavior of AMT reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400 °C .Physical And Chemical Properties Analysis
AMT is a hydrous compound and its thermal decomposition involves several steps . The thermal behavior of AMT is similar to ammonium paratungstate (APT), the only main difference being the lack of dry NH3 evolution between 170 and 240 °C in the case of AMT .Wissenschaftliche Forschungsanwendungen
Thermal Decomposition Studies
- Application Summary: AMT is used in the study of its thermal decomposition in air and nitrogen atmospheres . This is important as the thermal behavior of AMT is similar to ammonium paratungstate (APT), a starting material of tungsten manufacture .
- Methods and Procedures: The structure and morphology of AMT were investigated using SEM, FTIR, XRD, and TG/DTA-MS . The thermal decomposition involved several steps in an inert atmosphere .
- Results: The thermal decomposition of AMT involved several steps: release of crystal water, formation of an amorphous phase, formation of hexagonal WO3, and transformation into the more stable m-WO3 .
Catalyst Preparation
- Application Summary: AMT can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Transistor Fabrication
- Application Summary: AMT can be used as a precursor to synthesize hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition method .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Hydrogenolysis of Cellulose
- Application Summary: AMT can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Hydroisomerization of n-Alkanes
- Application Summary: AMT can be used to synthesize reduced tungsten and mixed tungsten oxide catalysts for bifunctional hydroisomerization of n-alkanes .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Preparation of Polyoxometalates
- Application Summary: AMT is used as a precursor to a variety of Polyoxometalates (POMs) .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Preparation of Tungsten Oxide Nanostructures
- Application Summary: AMT is the most water-soluble ammonium tungstate and is widely used to prepare various tungsten oxide nanostructures by annealing .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Catalyst for Reduction of NOx
- Application Summary: AMT is used as a starting material to prepare catalysts for the reduction of NOx .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Fuel Cell Catalyst
Safety And Hazards
Zukünftige Richtungen
AMT is an important member of isopolytungstates and has significant applications in various industries . It is mostly used in the industrial preparation of tungsten oxides, tungsten carbides, and tungsten metal, which are significant for various industries . The most water-soluble ammonium tungstate, AMT, is widely used to prepare various tungsten oxide nanostructures by annealing .
Eigenschaften
CAS-Nummer |
12028-48-7 |
|---|---|
Produktname |
AMMONIUM METATUNGSTATE |
Molekularformel |
H26N6O40W12 |
Molekulargewicht |
2956.3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



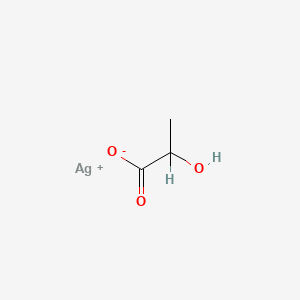
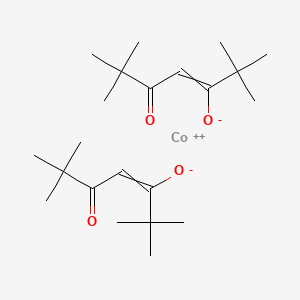
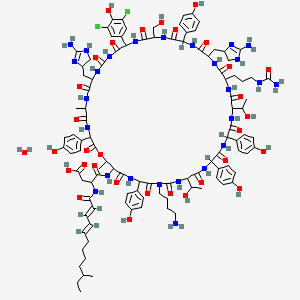
![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)
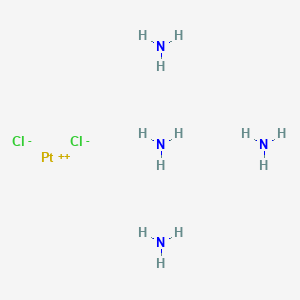
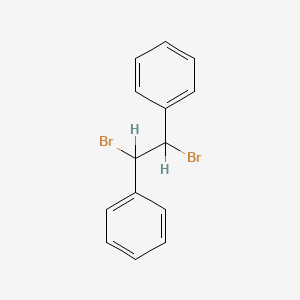

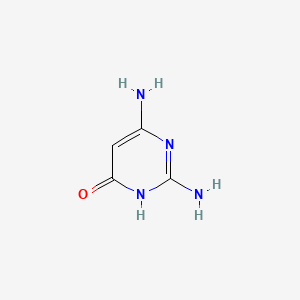
![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)